N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
866810-61-9 |
|---|---|
Molecular Formula |
C23H25N3O5S2 |
Molecular Weight |
487.59 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28) |
InChI Key |
CAQDYILLZYSLQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that combines elements of sulfonamide chemistry with dihydropyrimidine derivatives. This unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the coupling of a thioacetamide derivative with a substituted dihydropyrimidine. The structural confirmation is usually achieved through various spectroscopic methods including NMR, NMR, and mass spectrometry. The compound's molecular formula is C21H24N2O3S, and its molecular weight is approximately 384.49 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives containing the 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold have shown significant antibacterial activity against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| M6 | Klebsiella pneumoniae | 375 µg/mL | 1500 µg/mL |
| M19 | Pseudomonas aeruginosa | 375 µg/mL | 1500 µg/mL |
| M20 | Staphylococcus aureus | 750 µg/mL | 3000 µg/mL |
These compounds exhibited zones of inhibition ranging from 15 to 30 mm against tested isolates, indicating strong antimicrobial potential .
Anti-inflammatory Activity
In vitro studies have also highlighted the anti-inflammatory effects of similar thioacetamide derivatives. For example, one study demonstrated that a related compound inhibited the release of elastase and superoxide anions from activated neutrophils, which are critical mediators in inflammatory responses:
| Compound | IC50 (Elastase Release) | IC50 (Superoxide Generation) |
|---|---|---|
| Hit15 | 1.28 µM | 1.43 µM |
This suggests that this compound may possess dual-action properties as both an antimicrobial and anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase (DHPS) : Similar sulfonamide compounds inhibit DHPS by competing with para-aminobenzoic acid (PABA), thus disrupting folate biosynthesis essential for bacterial growth .
- Interference with Peptidoglycan Synthesis : The compound may also inhibit enzymes involved in bacterial cell wall synthesis, further contributing to its antimicrobial efficacy .
- Anti-inflammatory Pathways : The ability to reduce elastase release suggests that this compound could modulate neutrophil activity, thereby reducing tissue damage during inflammatory responses .
Case Studies
Several case studies have explored the effectiveness of this compound in various biological contexts:
Preparation Methods
Modified Biginelli Reaction with Sulfonyl-Containing Ketones
Alternative strategies involve substituting aldehydes with sulfonyl-functionalized ketones. For example, 4-isopropylphenyl sulfonylacetone could react with urea and ethyl acetoacetate under acidic conditions to yield the dihydropyrimidinone skeleton. Cyclocondensation at 80–100°C in ethanol with hydrochloric acid catalysis achieves moderate yields (50–60%).
Post-Cyclization Sulfonation
If direct incorporation of the sulfonyl group proves challenging, postsynthetic sulfonation using 4-isopropylbenzenesulfonyl chloride may be employed. Treatment of the unsubstituted dihydropyrimidinone with the sulfonyl chloride in dichloromethane, catalyzed by triethylamine, introduces the sulfonyl moiety at position 5. This method, adapted from sulfonation protocols in aromatic systems, typically achieves 70–80% conversion.
Preparation of the Acetamide Moiety
2-Bromo-N-(4-ethoxyphenyl)acetamide is synthesized via a two-step sequence:
- Acetylation of 4-ethoxyaniline : Reacting 4-ethoxyaniline with acetyl chloride in dichloromethane, catalyzed by pyridine, yields N-(4-ethoxyphenyl)acetamide (85–90% yield).
- Bromination : Treating the acetamide with bromine (Br₂) in acetic acid introduces a bromine atom at the α-position, forming the bromoacetamide derivative (70–75% yield).
Thioether Formation via Nucleophilic Substitution
The coupling of 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-bromo-N-(4-ethoxyphenyl)acetamide proceeds via an Sₙ2 mechanism. Employing a polymer-supported amine catalyst, such as Reilex® 425 , in acetonitrile at 120–130°C facilitates the reaction within 2–3 hours, achieving near-quantitative yields. The catalyst’s reusability (≥5 cycles without loss of activity) enhances process sustainability.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Comparative Analysis of Synthetic Routes
Two primary routes emerge for constructing the target compound:
Route 1: Sequential Assembly
- Biginelli reaction → Sulfonation → Thionation → Bromoacetamide coupling.
- Total Yield : ~40% (cumulative).
- Advantages : Modular, allows intermediate characterization.
Route 2: Convergent Synthesis
- Parallel synthesis of dihydropyrimidinone and bromoacetamide → Single-step coupling.
- Total Yield : ~55% (streamlined steps).
- Advantages : Fewer purification steps, higher overall efficiency.
Q & A
Q. Methodological Recommendation :
- Perform dose-response curves in triplicate.
- Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm target engagement .
What advanced spectroscopic techniques are recommended for structural elucidation?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals:
- Thioacetamide CH₂: δ 4.08 ppm (s, 2H) .
- Dihydropyrimidinone NH: δ 12.45 ppm (br. s) .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve sulfonyl and ethoxyphenyl conformations (e.g., torsion angles <10° deviation from planarity) .
Q. Advanced Application :
- Dynamic NMR : Study rotational barriers of the 4-isopropylphenyl group to assess steric effects on reactivity .
How does the sulfonyl-isopropylphenyl moiety influence binding to biological targets?
Advanced Research Question
The 4-isopropylphenyl sulfonyl group enhances hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in kinases):
- Molecular Docking : Simulations show van der Waals contacts with nonpolar residues (e.g., Leu273 in EGFR). Replace with smaller groups (e.g., methyl) to test steric tolerance .
- SAR Studies : Derivatives with bulkier substituents (e.g., 4-tert-butylphenyl) reduce activity by 40%, suggesting optimal fit for the isopropyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
